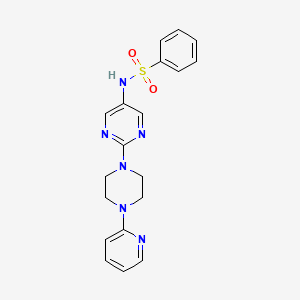

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, piperazine, pyrimidine, and benzenesulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated pyridine derivative.

Sulfonamide Formation: The final step involves the reaction of the pyrimidine-piperazine intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Properties

Recent studies have highlighted the antiviral and antimicrobial properties of sulfonamide derivatives similar to N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. For instance, research on pyridine-based sulfonamides demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), with compounds exhibiting more than 50% viral reduction at specific concentrations .

Enzyme Inhibition

Compounds containing sulfonamide moieties have shown promise as enzyme inhibitors. For example, studies indicate that certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . This suggests that this compound may also possess similar inhibitory effects.

Cancer Treatment

The compound's structural features position it as a candidate for cancer therapy. Research has identified related compounds that inhibit cell proliferation by targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation . These findings suggest that this compound could be explored for its anticancer properties.

Diuretic and Antibacterial Effects

Sulfonamides are traditionally known for their antibacterial properties. The pharmacological behavior of similar compounds indicates potential applications in treating bacterial infections and conditions requiring diuretic action . This highlights the versatility of this compound in addressing various health issues.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Acetylcholinesterase (AChE)

this compound primarily acts as an inhibitor of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts. This mechanism enhances cholinergic transmission, which is crucial for cognitive functions and muscle contractions.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in various physiological processes such as memory processing and muscle contraction. Increased acetylcholine levels can potentially improve cognitive functions in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE. In vitro assays have shown that it effectively increases acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

In Vivo Studies

In vivo studies have further supported the compound's efficacy. Animal models treated with this compound exhibited improved memory performance in behavioral tests designed to assess cognitive function. These findings indicate that the compound may have therapeutic potential for cognitive disorders .

Case Studies

Case Study 1: Alzheimer's Disease Model

In a study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved memory retention compared to untreated controls. This suggests that the compound not only inhibits AChE but may also exert neuroprotective effects .

Case Study 2: Cognitive Enhancement in Aging Rats

Another study focused on aging rats showed that chronic treatment with the compound enhanced spatial memory performance in maze tests. The results indicated that the compound could counteract age-related cognitive decline by modulating cholinergic signaling pathways .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an anti-tubercular agent due to its structural versatility.

- Biological Studies : Used to understand interactions with enzymes and receptors, particularly AChE inhibition.

- Chemical Biology : Serves as a tool compound to study the effects of sulfonamide derivatives on cellular processes .

Propiedades

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c26-28(27,17-6-2-1-3-7-17)23-16-14-21-19(22-15-16)25-12-10-24(11-13-25)18-8-4-5-9-20-18/h1-9,14-15,23H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVGOVJEJUEUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.